molecular formula C11H11ClO2S B13895238 6-(3-Chloropropoxy)-1-benzothiophen-5-ol

6-(3-Chloropropoxy)-1-benzothiophen-5-ol

Cat. No.: B13895238
M. Wt: 242.72 g/mol
InChI Key: GAGWEXFANVTWGA-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)-1-benzothiophen-5-ol is a synthetic benzothiophene derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiophene core structure substituted with a hydroxy group at the 5-position and a 3-chloropropoxy chain at the 6-position, yielding the molecular formula C11H11ClO2S and a molecular weight of 242.72 g/mol. The 3-chloropropoxy side chain provides valuable reactivity for further chemical modifications, making this compound a versatile intermediate in organic synthesis. This benzothiophene derivative serves as a key scaffold in pharmaceutical research, particularly in the development of compounds targeting neurological disorders and immune-related conditions. Structural analogs of this compound have demonstrated potential as histamine H3 receptor ligands , indicating research value for central nervous system conditions such as cognitive disorders, epilepsy, and attention deficit disorders. The compound's mechanism of action is derived from its ability to modulate specific receptor interactions, potentially influencing neurotransmitter systems and inflammatory pathways. Research applications extend to investigating allergic and inflammatory disease pathways , where related benzothiophene compounds have shown modulatory effects on immune responses. The molecular architecture allows for specific protein interactions that may inhibit or activate key biological processes relevant to disease pathology. Researchers utilize this compound primarily as a synthetic intermediate to develop more complex molecules for biological evaluation and structure-activity relationship studies. For research purposes only. Not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in controlled laboratory environments.

Properties

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

6-(3-chloropropoxy)-1-benzothiophen-5-ol

InChI

InChI=1S/C11H11ClO2S/c12-3-1-4-14-10-7-11-8(2-5-15-11)6-9(10)13/h2,5-7,13H,1,3-4H2

InChI Key

GAGWEXFANVTWGA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)O)OCCCCl

Origin of Product

United States

Preparation Methods

Alkylation of 1-benzothiophen-5-ol

  • Reagents and Conditions:

    • 1-benzothiophen-5-ol (1 equivalent)
    • 1-bromo-3-chloropropane (1.1 equivalents)
    • Potassium carbonate (2–2.5 equivalents)
    • Solvent: Anhydrous DMF or acetone
    • Temperature: 70°C to reflux
    • Time: 4 to 12 hours depending on scale and solvent
  • Mechanism:
    The phenolic hydroxyl group of 1-benzothiophen-5-ol is deprotonated by potassium carbonate to form the phenolate ion, which then performs a nucleophilic attack on the electrophilic carbon of 1-bromo-3-chloropropane, displacing bromide and forming the 6-(3-chloropropoxy) substituent.

  • Workup:
    After completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is filtered, washed, and purified by recrystallization or chromatography.

  • Yields:
    Literature reports yields typically in the range of 60–80% for this alkylation step, depending on purity of reagents and reaction optimization.

Purification and Characterization

  • Purification:
    Recrystallization from ethyl acetate or hexane/ethyl acetate mixtures is common to obtain pure this compound.

  • Characterization:

    • Melting point determination (typical mp ~111–113 °C reported for related compounds).
    • 1H-NMR and 13C-NMR spectroscopy to confirm substitution pattern.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy for functional group analysis.
    • Thin-layer chromatography (TLC) for purity assessment.

Alternative Synthetic Routes and Considerations

  • Use of Protective Groups: In some synthetic schemes, protecting groups may be employed on the hydroxyl or other reactive sites to improve selectivity or yield, though direct alkylation is generally preferred for simplicity.

  • Catalytic Hydrogenation: Some related compounds require reduction steps; however, for this compound, direct alkylation is the primary method. Catalytic hydrogenation has been reported as ineffective or incomplete for related intermediates.

  • Reagent Variations: Substitution of 1-bromo-3-chloropropane with other haloalkanes or use of phase-transfer catalysts can be explored to optimize reaction conditions.

Summary Table of Preparation Parameters

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 1-benzothiophen-5-ol + 1-bromo-3-chloropropane + K2CO3 DMF or acetone 70°C to reflux 4–12 hours 60–80 Nucleophilic substitution, base-mediated
2 Workup: Quench in ice water, filtration, recrystallization Room temp Purification and isolation
3 Characterization: NMR, MS, IR, melting point Confirm structure and purity

Representative Example from Literature

A reported synthesis analogous to the preparation of this compound involves the following:

  • A mixture of methyl 3-hydroxy-4-methoxybenzoate was alkylated with 1-bromo-3-chloropropane in the presence of potassium carbonate in DMF at 70°C for 4 hours, affording the corresponding chloropropoxy derivative in 95% yield.

  • Although this example uses a benzoate derivative, the reaction conditions and mechanism are directly translatable to benzothiophene phenols.

Analytical Data and Research Findings

  • NMR Data: Typical 1H-NMR signals for the chloropropoxy side chain include triplets and multiplets corresponding to the -CH2- groups adjacent to oxygen and chlorine atoms, confirming successful alkylation.

  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound confirm the structure.

  • Purity: TLC and melting point data support high purity of the synthesized compound.

  • Reaction Optimization: Use of anhydrous conditions and excess base improves yield and reduces side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)-1-benzothiophen-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene ketones, while substitution reactions can produce a variety of benzothiophene derivatives with different functional groups.

Scientific Research Applications

6-(3-Chloropropoxy)-1-benzothiophen-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)-1-benzothiophen-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of 3-Chloropropoxy-Substituted Compounds in MVECs

Compound Core Substituents (Positions) GI₅₀ (μM) Comparison to PTK787 Reference
1,2,3-Benzotriazine C6: Methoxy; C7: 3-Chloropropoxy 7.98 4–10× more potent
1,2,3-Benzotriazine C7: Ethoxy; C6: Methoxy 15.2–22.4 Less active
1,2,3-Benzotriazine C7: Pentyloxy; C6: Methoxy 18.7–25.6 Less active
Benzene derivative C2: 3-Chloropropoxy (e.g., 4c ) N/A Synthetic intermediate

Key Observations:

Core Structure Influence : Benzotriazines with 3-chloropropoxy at C7 and methoxy at C6 (e.g., 8m ) exhibit superior antiproliferative activity compared to ethoxy or pentyloxy analogs. This suggests that the 3-chloropropoxy group enhances membrane permeability or target binding due to its moderate chain length and halogenated terminus .

Substituent Positioning: In benzotriazines, substituting the C4 anilino group (e.g., 3-chloro-4-fluoroanilino in 8m) further amplifies activity. Compounds with dual substitutions at the C3' and C4' positions of the anilino group (e.g., 8i, 8m, 8p) showed GI₅₀ values <10 μM, outperforming single-substituted analogs (e.g., 8j, 8k) .

Electronic Effects: Unlike substituents on the anilino group, electronic modifications (e.g., electron-withdrawing vs.

Comparison with Non-Chlorinated Alkoxy Analogs

  • Ethoxy and Pentyloxy Substitutions: Benzotriazines with ethoxy (e.g., 8b-d) or pentyloxy (e.g., 8e-g) groups at C7 showed reduced potency (GI₅₀: 15–25 μM) compared to 3-chloropropoxy derivatives.
  • Benzene Derivatives : Compounds like 4c (2-(3-chloropropoxy)-1-isopropyl-4-methylbenzene) were synthesized as intermediates but lacked direct activity data. Their structural similarity underscores the broader applicability of 3-chloropropoxy in medicinal chemistry .

Structural Analogues in Cancer Cell Lines

Compound 8m (7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine) demonstrated broad-spectrum efficacy, inhibiting growth in T47D breast cancer, DU145 and PC-3 prostate cancer, LL/2 lung cancer, and B16F0 melanoma cells at 4–10× lower concentrations than PTK787, a known kinase inhibitor .

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